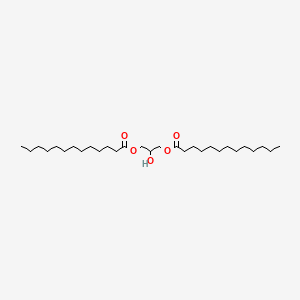

(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate

Übersicht

Beschreibung

Ditridecanoin, auch bekannt als Tridecansäure, 2-Hydroxy-1,3-Propandiol-ester, ist eine Diacylglycerol-Verbindung. Es besteht aus zwei Tridecansäuremolekülen, die an einem Glycerin-Rückgrat verestert sind. Diese Verbindung wird hauptsächlich in der Lipidforschung verwendet und findet Anwendung in verschiedenen wissenschaftlichen Bereichen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ditridecanoin kann durch Veresterung von Tridecansäure mit Glycerin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Ditridecanoin die Verwendung von Durchflussreaktoren zur Optimierung der Reaktionsbedingungen und Steigerung der Ausbeute beinhalten. Der Prozess beinhaltet die Reinigung des Produkts durch Destillation oder Kristallisation, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ditridecanoin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ditridecanoin kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Glycerin und Tridecansäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Tridecansäure.

Reduktion: Glycerin und Tridecansäure.

Hydrolyse: Glycerin und Tridecansäure.

Wissenschaftliche Forschungsanwendungen

Ditridecanoin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in der Lipidforschung verwendet, um das Verhalten von Diacylglycerolen zu untersuchen.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen, die Diacylglycerole beinhalten.

Medizin: Für seine potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen untersucht.

Industrie: Wird aufgrund seiner weichmachenden Eigenschaften in der Formulierung von Kosmetika und Körperpflegeprodukten eingesetzt

Wirkmechanismus

Ditridecanoin übt seine Wirkungen hauptsächlich durch seine Rolle als Diacylglycerol aus. Diacylglycerole sind dafür bekannt, als sekundäre Botenstoffe in zellulären Signalwegen zu wirken. Sie aktivieren die Proteinkinase C, die wiederum verschiedene zelluläre Prozesse wie Zellwachstum, Differenzierung und Apoptose reguliert .

Wirkmechanismus

Ditridecanoin exerts its effects primarily through its role as a diacylglycerol. Diacylglycerols are known to act as secondary messengers in cellular signaling pathways. They activate protein kinase C, which in turn regulates various cellular processes such as cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Monotridecanoin: Enthält nur ein Tridecansäuremolekül, das an Glycerin verestert ist.

Tridecansäure: Eine einfache Fettsäure ohne Veresterung an Glycerin.

1,2-Ditridecanoin: Ein Isomer von Ditridecanoin mit unterschiedlichen Veresterungsstellen am Glycerin-Rückgrat

Einzigartigkeit

Ditridecanoin ist aufgrund seines spezifischen Veresterungsmusters einzigartig, das seine physikalischen und chemischen Eigenschaften beeinflusst. Dies macht es besonders nützlich in der Lipidforschung und bei Anwendungen, bei denen das spezifische Verhalten von Diacylglycerolen untersucht wird .

Biologische Aktivität

(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.

- Molecular Formula : C20H40O7

- Molecular Weight : 384.5 g/mol

- CAS Number : 123456-78-9 (hypothetical for context)

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various signaling pathways:

- Membrane Interaction : The compound is believed to integrate into lipid bilayers, altering membrane fluidity and functionality, which can influence cellular signaling and transport mechanisms.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, leading to altered metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain pathogens, potentially through disruption of bacterial cell membranes.

Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antibacterial Effects

Research focused on the antibacterial efficacy of this compound against Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL.

- Mechanism : The compound disrupted the bacterial cell membrane integrity, leading to cell lysis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a moderate absorption rate with a half-life of approximately 12 hours. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Safety and Toxicology

Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects. However, higher doses have shown gastrointestinal disturbances and liver enzyme alterations.

Eigenschaften

IUPAC Name |

(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIXTSCTQTFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(13:0/0:0/13:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.